molecular formula C6H9ClN2O2 B6163609 methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride CAS No. 2365419-20-9

methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride

Cat. No. B6163609
CAS RN: 2365419-20-9
M. Wt: 176.6
InChI Key:
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Description

“Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride”, is characterized by a 5-membered ring comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific InChI code for a similar compound “methyl {[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride” is 1S/C8H13N3O2.ClH/c1-11-6-7(4-10-11)3-9-5-8(12)13-2;/h4,6,9H,3,5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride” is a powder at room temperature . It has a molecular weight of 219.67 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its derivatives for their pharmacological activities, such as antipromastigote activity against Leishmania parasites . The compound’s structural features may serve as a starting point for developing novel antiparasitic agents.

Anticancer Research

The pyrazole core of this compound has been investigated for its impact on cancer cell growth inhibition. Researchers have explored related molecules, such as 2-(5-methyl-1H-pyrazol-3-yl)benzaldehyde, which showed improved growth inhibition in prostate cancer cells (PC-3) . Further studies could explore methyl 2-(1H-pyrazol-4-yl)acetate derivatives for their potential as anticancer agents.

Enzyme Inhibition Studies

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride has been studied in the context of enzyme inhibition. For example, a derivative with a triazolo[1,5-a]pyridine moiety demonstrated effective NAMPT (nicotinamide phosphoribosyltransferase) inhibition while mitigating direct inhibition of various CYP isoforms . Understanding its interactions with enzymes can guide drug development.

Coordination Chemistry and Complex Synthesis

The compound’s cyclometallated platinum(II) complex, (2-[4-methylpyrazol-1-yl]phenyl)platinum(II), was synthesized and characterized. This complex, along with other ligands, could find applications in coordination chemistry and catalysis . Investigating its reactivity and stability is crucial for potential applications.

Computational Chemistry and Molecular Modeling

Molecular simulation studies have been conducted to understand the binding interactions of this compound with specific protein pockets. For instance, compound 13 exhibited potent in vitro antipromastigote activity, suggesting favorable binding in the LmPTR1 pocket . Computational approaches aid in predicting and optimizing its interactions.

Future Directions

Pyrazole compounds, including “methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.

Mechanism of Action

Target of Action

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets through a process that involves fitting into the active site of the target molecule . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, leading to their death and the alleviation of the diseases they cause .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which suggests that they may have good bioavailability.

Result of Action

The result of the action of methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is the inhibition of the growth of the parasites responsible for leishmaniasis and malaria . This leads to a reduction in the severity of these diseases.

Action Environment

The action, efficacy, and stability of methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride involves the reaction of 1H-pyrazole-4-carboxylic acid with methyl chloroacetate in the presence of a base to form methyl 2-(1H-pyrazol-4-yl)acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "1H-pyrazole-4-carboxylic acid", "methyl chloroacetate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1H-pyrazole-4-carboxylic acid and a base in a suitable solvent.", "Step 2: Add methyl chloroacetate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer and purify the product by column chromatography.", "Step 5: Dissolve the purified product in hydrochloric acid and evaporate to dryness to obtain the hydrochloride salt of methyl 2-(1H-pyrazol-4-yl)acetate." ] }

CAS RN

2365419-20-9

Product Name

methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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